![molecular formula C9H8ClNS B2399865 6-(Chloromethyl)-2-methylbenzo[d]thiazole CAS No. 99846-82-9](/img/structure/B2399865.png)
6-(Chloromethyl)-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2-methylbenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the chloromethyl group at the 6th position and the methyl group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to exhibit their anti-inflammatory activity through the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of pathogenic bacteria .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . This suggests that the compound may have potential antitumor effects.
Action Environment
The compound’s solubility properties suggest that its action and stability may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-methylbenzo[d]thiazole typically involves the chloromethylation of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6th position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
6-(Chloromethyl)-2-methylbenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities. They are also explored as potential inhibitors of various enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)benzothiazole: Lacks the methyl group at the 2nd position, which may affect its reactivity and biological activity.
2-Methylbenzothiazole: Lacks the chloromethyl group, which limits its ability to undergo certain substitution reactions.
6-(Chloromethyl)-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a methyl group, which can alter its chemical properties and applications.
Uniqueness
6-(Chloromethyl)-2-methylbenzo[d]thiazole is unique due to the presence of both the chloromethyl and methyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-(chloromethyl)-2-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMKLAQKGNARFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)
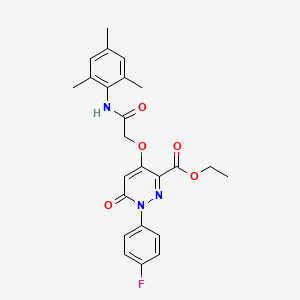
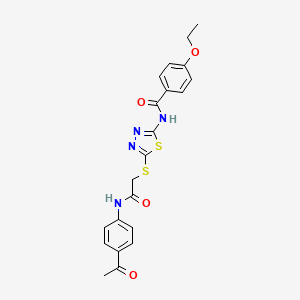
![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)
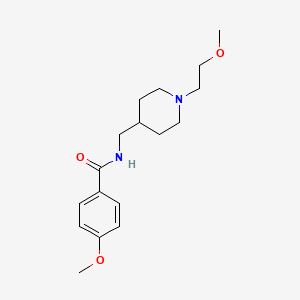
![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)
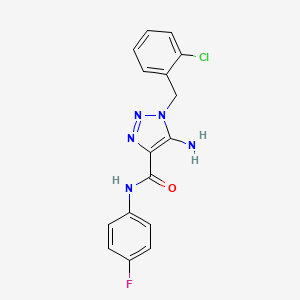

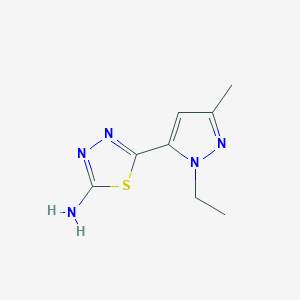
![11-cyclopropyl-4-(4-methoxyphenyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2399798.png)
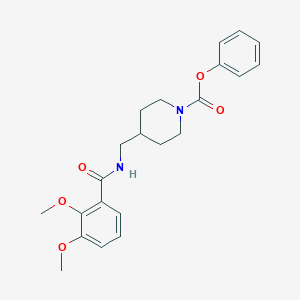
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)
